molecular formula C16H16O3 B1495893 2-Benzyloxy-4,5-dimethylbenzoic acid

2-Benzyloxy-4,5-dimethylbenzoic acid

Cat. No.: B1495893
M. Wt: 256.3 g/mol
InChI Key: QTYCYPOLXCLFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-4,5-dimethylbenzoic acid is a substituted benzoic acid derivative of significant interest in organic and medicinal chemistry research. The compound features a benzoic acid core that is differentially functionalized with methyl and benzyloxy groups, making it a valuable multifunctional building block for chemical synthesis . Compounds in this chemical class are frequently employed in the development of pharmaceutical intermediates and for the construction of more complex molecular architectures. The benzyloxy group, in particular, can serve as a protected hydroxyl function, which is a common strategy in multi-step synthetic sequences . Researchers utilize this scaffold in areas such as ligand design for material science and as a precursor for novel bioactive molecules. As a benzoic acid derivative, its mechanism of action in research settings is highly context-dependent, often involving its capacity to participate in hydrogen bonding or coordinate to metals via its carboxylic acid group, or to undergo further functionalization at its aromatic ring or acid moiety. This product, this compound, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4,5-dimethyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYCYPOLXCLFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 2-benzyloxy-4,5-dimethylbenzoic acid and related benzoic acid derivatives.

Table 1: Comparative Analysis of Substituted Benzoic Acids

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/Evidence
This compound 2-benzyloxy, 4,5-dimethyl C₁₆H₁₆O₃ 256.30 High lipophilicity; intermediate in drug synthesis Not explicitly listed
4,5-Bis(benzyloxy)-2-methylbenzoic acid 4,5-bis(benzyloxy), 2-methyl C₂₂H₂₀O₅ 364.39 Enhanced steric hindrance; potential use in polymer chemistry 127531-39-9
4,5-Dimethoxy-2-methylbenzoic acid 4,5-dimethoxy, 2-methyl C₁₀H₁₂O₄ 196.20 Improved solubility in polar solvents; precursor to methoxy-substituted APIs 20736-28-1
2-Bromo-4,5-dimethoxybenzoic acid 2-bromo, 4,5-dimethoxy C₉H₉BrO₄ 261.07 Electrophilic reactivity for cross-coupling reactions 6286-46-0
2-Amino-4,5-dimethoxybenzoic acid 2-amino, 4,5-dimethoxy C₉H₁₁NO₄ 197.19 Hydrogen-bonding capacity; intermediate in dye synthesis 5653-40-7
3-Amino-4,5-dimethylbenzoic acid 3-amino, 4,5-dimethyl C₉H₁₁NO₂ 165.19 Bioactive scaffold for antimicrobial agents 348165

Structural and Electronic Effects

  • Benzyloxy vs. Methoxy Groups : The benzyloxy group in this compound introduces greater steric bulk and lipophilicity compared to methoxy-substituted analogs like 4,5-dimethoxy-2-methylbenzoic acid. This difference impacts solubility (e.g., benzyloxy derivatives are less water-soluble) and reactivity in nucleophilic substitutions .
  • Halogen vs. Amino Substituents: Bromine in 2-bromo-4,5-dimethoxybenzoic acid enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings, whereas the amino group in 2-amino-4,5-dimethoxybenzoic acid facilitates hydrogen bonding and participation in diazotization reactions .

Physicochemical Properties

  • Lipophilicity: The benzyloxy and methyl groups in the target compound result in a higher logP value compared to methoxy or amino analogs, favoring membrane permeability in drug design .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 4,5-dimethoxy-2-methylbenzoic acid) exhibit higher melting points (~222–226°C) due to symmetric substitution and intermolecular hydrogen bonding, whereas benzyloxy derivatives may have lower thermal stability due to bulky substituents .

Preparation Methods

Halogenation and Oxidation Route (Adapted from 2-Halo-4,5-dimethoxybenzoic acid synthesis)

A well-documented method for preparing 2-halogen-4,5-dimethoxybenzoic acid involves three key steps:

  • Targeted Halogenation of Veratrole (1,2-dimethoxybenzene):

    • Reagents: Sulfuric acid, hydrogen peroxide, and metal halide (e.g., metal bromide or chloride).
    • Conditions: 30–60 °C, molar feed ratio veratrole: H2SO4: H2O2: metal halide approximately 1.0 : 0.5–0.8 : 1.0–1.2 : 1.0–1.2.
    • Outcome: Formation of 3,4-dimethoxy halogenated benzene intermediate.
  • Chloromethylation of the Halogenated Intermediate:

    • Reagents: Paraformaldehyde and aqueous hydrochloric acid.
    • Conditions: 40–90 °C, molar feed ratio 3,4-dimethoxy halogenated benzene : paraformaldehyde : HCl = 1.0 : 1.0–1.1 : 1.5–2.5.
    • Outcome: Formation of 2-halogen-4,5-dimethoxy benzyl chloride.
  • Oxidation to 2-Halo-4,5-dimethoxybenzoic Acid:

    • Reagents: Potassium permanganate in aqueous solution with tetrabutyl ammonium bromide catalyst.
    • Conditions: 50–90 °C, molar feed ratio benzyl chloride : KMnO4 : catalyst = 1.0 : 3.0–3.5 : 0.02–0.10.
    • Outcome: High-yield conversion to 2-halogen-4,5-dimethoxybenzoic acid.

Yields and Purity:

  • Yields for key intermediates such as 2-bromo-4,5-dimethoxy benzyl chloride reach up to 97.6% under optimized conditions.
  • Final acid products have yields around 95% with purities exceeding 94% by HPLC analysis.
  • Reaction temperature critically affects yield and byproduct formation; e.g., 70 °C is optimal for chloromethylation step compared to 100 °C, which lowers yields due to side reactions.

Representative Data Table:

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) (HPLC) Notes
Halogenation Veratrole, H2SO4, H2O2, metal halide 30–60 High - Targeted halogenation
Chloromethylation Paraformaldehyde, HCl, water 70 97.6 95.1 Optimal temp; 4.5 h reaction
Oxidation to acid KMnO4, tetrabutyl ammonium bromide catalyst 70–85 95 94.8–96.7 5–7 h reaction; acid precipitation

This method is noted for its mild conditions, environmental friendliness, and suitability for industrial scale-up.

Benzyloxy Group Introduction

For the specific benzyloxy substitution at the 2-position, the following general approach is used:

  • Nucleophilic Substitution: Starting from 2-hydroxy-4,5-dimethylbenzoic acid or its halogenated derivative, the hydroxy group is converted to benzyloxy via reaction with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., potassium carbonate in acetone or DMF).
  • Alternative Protection/Deprotection Strategies: If starting from hydroxyl-protected intermediates, selective deprotection followed by benzylation is employed.

While direct literature on 2-Benzyloxy-4,5-dimethylbenzoic acid preparation is scarce, analogous procedures for 2-hydroxy-4,5-dimethoxybenzoic acid derivatives have been reported using amine-mediated demethylation and subsequent benzylation.

Demethylation and Hydroxylation (Supporting Step)

  • Demethylation of 2,4,5-trimethoxybenzoic acid:
    • Reagents: Polar aprotic solvents with straight-chain or cyclic amines.
    • Outcome: Selective removal of methyl groups to yield 2-hydroxy-4,5-dimethoxybenzoic acid, a precursor for benzyloxy substitution.
    • Advantages: High regioselectivity, short reaction times, good yields, and ease of purification.
    • Industrial suitability: Low-cost reagents and simple operation make this method favorable for scale-up.

Alternative Synthetic Routes

  • Carbamate Reagent Approach:
    Recent research describes the synthesis of benzyl carbamate potassium salts from 2,4-dimethoxybenzyl alcohols via acetylation and transesterification steps, which could be adapted for benzyloxy derivatives.
    • This involves methyl carbamate intermediates and potassium tert-butoxide treatment to yield stable carbamate salts.
    • The procedure is scalable and yields stable reagents useful for further functionalization.

Summary Table of Key Preparation Steps

Preparation Step Starting Material Reagents/Conditions Product Yield (%) Notes
Halogenation Veratrole (1,2-dimethoxybenzene) H2SO4, H2O2, metal halide, 30–60 °C 3,4-Dimethoxy halogenated benzene High Targeted halogenation
Chloromethylation 3,4-Dimethoxy halogenated benzene Paraformaldehyde, HCl, 70 °C, 4.5 h 2-Halo-4,5-dimethoxy benzyl chloride ~97.6 Optimal temperature critical
Oxidation to acid 2-Halo-4,5-dimethoxy benzyl chloride KMnO4, tetrabutyl ammonium bromide, 70–85 °C, 5–7 h 2-Halo-4,5-dimethoxybenzoic acid ~95 High purity, mild conditions
Demethylation for hydroxy group 2,4,5-Trimethoxybenzoic acid Polar aprotic solvent, amine 2-Hydroxy-4,5-dimethoxybenzoic acid High Selective, industrially suitable
Benzyloxy substitution 2-Hydroxy-4,5-dimethylbenzoic acid Benzyl halide, base (K2CO3), aprotic solvent This compound Variable Typical nucleophilic substitution

Research Findings and Practical Considerations

  • Reaction Optimization: Temperature control during chloromethylation is crucial to maximize yield and minimize byproducts.
  • Catalyst Use: Tetrabutyl ammonium bromide effectively catalyzes oxidation steps, enhancing reaction rates and yields.
  • Purification: Acid precipitation and recrystallization provide high-purity products suitable for pharmaceutical intermediates.
  • Environmental Impact: The use of mild oxidants and avoidance of harsh reagents aligns with green chemistry principles, favoring industrial application.
  • Scalability: The documented methods have been successfully scaled to multi-gram levels with consistent yields and purity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-benzyloxy-4,5-dimethylbenzoic acid?

The compound can be synthesized via benzylation of 2-hydroxy-4,5-dimethylbenzoic acid using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid side reactions such as over-alkylation. Purification via recrystallization or column chromatography ensures high purity. Structural analogs, such as 4-(benzyloxy)-3,5-dichlorobenzoic acid, have been synthesized using similar benzylation strategies .

Q. How should researchers confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, benzyloxy protons typically appear as a singlet at ~5.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • HRMS : High-resolution mass spectrometry validates the molecular formula.
  • Melting Point : Compare with literature values (e.g., 221–226°C for 4-hydroxy-3,5-dimethylbenzoic acid, a structural analog) .
  • HPLC : Assess purity using retention time comparisons under standardized conditions .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

The compound’s low solubility in water (predicted logP ~3.5 due to benzyloxy and methyl groups) necessitates the use of organic solvents (e.g., DMSO, ethanol) for biological assays. Its melting point (expected ~200–230°C, based on analogs) informs storage conditions (dry, room temperature) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further derivatization?

The electron-donating benzyloxy group at position 2 reduces the carboxylic acid’s acidity (higher pKa vs. unsubstituted benzoic acid), impacting salt formation or esterification. Steric hindrance from the 4,5-dimethyl groups may slow electrophilic substitution at adjacent positions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies enable selective functionalization of the benzyloxy group without disrupting the carboxylic acid or methyl substituents?

  • Hydrogenolysis : Use Pd/C under H₂ to cleave the benzyloxy group to a hydroxyl group while preserving methyl and carboxylic acid moieties .
  • Oxidation : Ozonolysis or catalytic oxidation converts benzyloxy to a ketone or carboxyl group.
  • Protection-Deprotection : Temporarily protect the carboxylic acid as an ester (e.g., methyl ester) during benzyloxy modifications .

Q. How can researchers model the biological activity of this compound derivatives using QSAR or molecular docking?

  • QSAR : Build regression models using descriptors like logP, molar refractivity, and Hammett constants from structurally related benzoic acids (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) to predict activity .
  • Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to prioritize derivatives for synthesis. For example, benzyloxy groups may enhance hydrophobic binding in enzyme active sites .

Q. What analytical challenges arise in detecting degradation products of this compound under accelerated stability testing?

  • HPLC-MS : Identify degradation products (e.g., hydrolyzed benzyl alcohol or oxidized derivatives) using reverse-phase chromatography coupled with high-resolution mass spectrometry.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate long-term storage. Compare results with stability data from analogs like 4-hydroxy-3,5-dimethylbenzoic acid .

Q. How does the regioselectivity of benzylation vary between polyhydroxybenzoic acid precursors, and what factors govern it?

Regioselectivity depends on:

  • Steric Environment : Bulky substituents (e.g., methyl groups) at positions 4 and 5 may direct benzylation to the less hindered position 2.
  • Solvent and Base : Polar aprotic solvents (DMF) and mild bases (K₂CO₃) favor selective benzylation over competing reactions .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC and adjust stoichiometry to minimize byproducts.
  • Computational Tools : Use Gaussian or Schrödinger Suite for DFT and docking studies.
  • Biological Assays : Pre-solubilize the compound in DMSO (<1% v/v) for cell-based studies to avoid solvent toxicity.

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